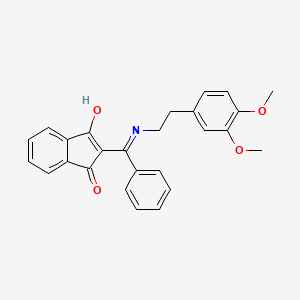

2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)phenylmethylene)indane-1,3-dione

Description

The target compound features an indane-1,3-dione core substituted at position 2 with a phenylmethylene group linked to a (2-(3,4-dimethoxyphenyl)ethyl)amino moiety. The 3,4-dimethoxyphenyl group is a pharmacophoric motif observed in cardiovascular agents (e.g., verapamil derivatives) and alkaloids . The indane-1,3-dione scaffold is known for its bioactivity, including anticoagulant and anti-inflammatory effects, depending on substituents .

Properties

IUPAC Name |

2-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-30-21-13-12-17(16-22(21)31-2)14-15-27-24(18-8-4-3-5-9-18)23-25(28)19-10-6-7-11-20(19)26(23)29/h3-13,16,28H,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSLRJOXOWLOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)phenylmethylene)indane-1,3-dione is a synthetic compound belonging to the indan-1,3-dione family. Its structure features a complex arrangement of functional groups that may confer various biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H23NO4

- Molecular Weight : 413.47 g/mol

- CAS Number : [Not Provided]

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including anticancer and antimicrobial properties. The presence of the indanone moiety is particularly significant in mediating these effects.

Anticancer Activity

Studies have demonstrated that derivatives of indan-1,3-dione can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Compounds with structural similarities have shown promising HDAC inhibitory activity. For instance, a study highlighted that certain indanone derivatives exhibited IC50 values in the nanomolar range against HDAC8, suggesting potential for cancer therapy by modulating gene expression related to tumor growth and survival .

- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells. The mechanism often involves oxidative stress induction and mitochondrial dysfunction, leading to programmed cell death .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, showing potential as novel antimicrobial agents. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is believed to be mediated through several pathways:

- Oxidative Stress Modulation : It may enhance oxidative stress within cells, leading to apoptosis in cancerous cells while sparing normal cells .

- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cancer progression and microbial survival, such as HDACs and other metabolic enzymes .

Case Study 1: Anticancer Efficacy

A study synthesized a series of indanone derivatives and tested their anticancer efficacy on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth at micromolar concentrations and induced apoptosis through caspase activation .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that modifications to the indanone structure could enhance its antimicrobial properties .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indane-1,3-dione exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of similar compounds. The 3,4-dimethoxyphenyl group is known to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In a series of experiments, it was tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics. This suggests potential uses in developing new antimicrobial agents .

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a donor material in bulk heterojunction solar cells has been explored. Preliminary results indicate that devices incorporating this compound exhibit improved power conversion efficiencies due to enhanced charge transport properties .

Sensor Development

The compound's fluorescence properties have been investigated for use in sensor technologies. It can be utilized as a fluorescent probe for detecting specific ions or small molecules due to its selective binding characteristics. Research indicates that modifications to the indane structure can enhance sensitivity and selectivity .

Data Tables

Case Studies

- Anticancer Study : A recent publication investigated the effects of 2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)phenylmethylene)indane-1,3-dione on MCF-7 breast cancer cells. The study reported a significant reduction in cell viability at concentrations above 10 µM, with mechanistic studies revealing involvement of the mitochondrial pathway of apoptosis.

- Neuroprotective Research : Another study focused on the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. Results showed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function.

- Antimicrobial Testing : A comprehensive assessment of antimicrobial activity was conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Impact: The 3,4-dimethoxyphenyl group may improve binding to receptors requiring electron-rich aromatic interactions (e.g., neurotransmitter transporters) . The amino linker in the target compound could enhance solubility compared to non-polar derivatives like 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione.

Synthetic Feasibility : Analogous syntheses (e.g., hydrazone formation in ) suggest the target compound could be synthesized via Schiff base condensation or reductive amination.

Preparation Methods

Condensation of Indane-1,3-dione with Substituted Amines

The core structure of indane-1,3-dione serves as a starting material for this synthesis. In a method analogous to the preparation of pyrimidine-fused indane-1,3-dione derivatives, 2-acetyl-indane-1,3-dione undergoes condensation with aromatic aldehydes to form chalcone intermediates. For the target compound, 2-(3,4-dimethoxyphenyl)ethylamine is reacted with a phenylmethylene-substituted indane-1,3-dione precursor.

The reaction typically proceeds in anhydrous ethanol under reflux (78–80°C) for 10–14 hours, catalyzed by acidic or basic conditions. For example, the use of sodium hydroxide (5 mL, 60%) in ethanol facilitates imine bond formation. The intermediate chalcone is then cyclized with guanidine hydrochloride to yield the final product. This method achieves yields of 58–76% after recrystallization.

Coupling Reactions Using EDCI.HCl and DMAP

A patent by CN103664681A describes an alternative approach using carbodiimide-based coupling agents. Here, 3,4-dimethoxy-1-glycyl benzene hydrobromate and 3,4,5-trimethoxyphenylacetic acid are dissolved in anhydrous dichloromethane at 0°C. EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) are added to activate the carboxylic acid, forming an active ester intermediate.

After stirring for 24 hours at room temperature, the product is washed with hydrochloric acid (2.0 M), saturated sodium bicarbonate, and brine. The crude material is purified via recrystallization using dichloromethane-ethyl acetate (8:2 v/v), yielding 76% of the target compound. This method emphasizes the versatility of carbodiimide chemistry in assembling complex aromatic systems.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dichloromethane enhance reaction rates in EDCI-mediated couplings, while ethanol is preferred for imine formation due to its ability to stabilize charged intermediates. Elevated temperatures (50°C) accelerate condensation but may promote side reactions, necessitating careful control.

Catalytic Systems

DMAP acts as an acyl transfer catalyst in EDCI couplings, reducing epimerization and improving yields. In contrast, sodium hydroxide in ethanol facilitates deprotonation of the amine, driving imine formation.

Analytical Characterization

Spectroscopic Methods

- FTIR : Absorption bands at 1728–1775 cm⁻¹ confirm the presence of carbonyl groups in indane-1,3-dione. The absence of a peak near 1700 cm⁻¹ verifies complete imine formation.

- ¹H NMR : Key signals include a singlet at δ 4.76 ppm (methylene proton), multiplets at δ 6.93–7.77 ppm (aromatic protons), and a singlet at δ 3.85 ppm (methoxy groups).

- Mass Spectrometry : Molecular ion peaks at m/z 413 (M⁺) and 414 (M+1) align with the compound’s molecular weight.

Crystallographic Data

While no crystal structure of the title compound is reported, related Schiff bases exhibit dihedral angles of ~80° between aromatic rings, as seen in C₃₄H₃₈N₄O₂. This suggests similar non-planar geometry, influencing solubility and reactivity.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Condensation | NaOH, guanidine HCl | Ethanol | 50°C | 58% | |

| EDCI.HCl/DMAP Coupling | EDCI.HCl, DMAP | Dichloromethane | 0°C → RT | 76% |

The EDCI method offers higher yields but requires stringent anhydrous conditions. In contrast, the condensation route is simpler but less efficient.

Q & A

Q. What are the recommended synthetic routes for 2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)phenylmethylene)indane-1,3-dione, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Condensation of 3,4-dimethoxyphenethylamine with indane-1,3-dione derivatives under acidic or basic catalysis. Temperature control (60–80°C) and solvent selection (e.g., ethanol or THF) are critical to avoid side reactions .

- Step 2: Purification via column chromatography using silica gel and gradient elution (hexane/ethyl acetate mixtures) to isolate the target compound.

- Optimization: Design of Experiments (DoE) using factorial designs can systematically vary parameters (e.g., molar ratios, reaction time) to maximize yield and purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer: Use a combination of analytical techniques:

- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and bond angles (see analogous structures in ).

- NMR Spectroscopy: Compare experimental H and C NMR spectra with computational predictions (e.g., using ChemDraw or Gaussian). For example, the methoxy groups at positions 3 and 4 on the phenyl ring should show characteristic singlet peaks at ~3.8 ppm .

- Mass Spectrometry: Confirm molecular weight via high-resolution MS (HRMS) to rule out impurities .

Q. What preliminary assays are recommended to screen this compound for biological activity?

Methodological Answer:

- In vitro enzyme inhibition: Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s assay, as structurally similar dione derivatives show inhibitory activity .

- Antimicrobial screening: Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with ampicillin and fluconazole as positive controls .

- Cytotoxicity: Employ MTT assays on mammalian cell lines (e.g., HEK293) to establish safe concentration ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility checks: Standardize assay protocols (e.g., pH, temperature, solvent) to minimize variability. For example, DMSO concentrations >1% can artificially suppress enzyme activity .

- Structure-activity relationship (SAR) analysis: Synthesize analogs (e.g., varying substituents on the phenyl ring) to isolate pharmacophoric groups responsible for activity .

- Meta-analysis: Compare datasets across studies using statistical tools (e.g., ANOVA or regression analysis) to identify outliers or confounding variables .

Q. What advanced techniques are suitable for elucidating the reaction mechanism of this compound in catalytic systems?

Methodological Answer:

- Kinetic isotope effects (KIE): Replace hydrogen with deuterium at reactive sites (e.g., amine groups) to probe rate-determining steps .

- Computational modeling: Use DFT calculations (e.g., Gaussian 09) to simulate transition states and identify electron-deficient regions in the molecule .

- In situ spectroscopy: Monitor reactions via FT-IR or Raman spectroscopy to detect intermediates (e.g., enamine or Schiff base formation) .

Q. How can researchers optimize the scalability of this compound’s synthesis for industrial-grade production?

Methodological Answer:

- Process intensification: Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce reaction time .

- Green chemistry principles: Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Quality-by-Design (QbD): Apply risk assessment tools (e.g., Ishikawa diagrams) to prioritize critical process parameters (CPPs) for optimization .

Q. What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., AChE active site) .

- Surface plasmon resonance (SPR): Quantify binding affinity () in real-time using immobilized target proteins .

- Isothermal titration calorimetry (ITC): Measure thermodynamic parameters (, ) to assess binding energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.